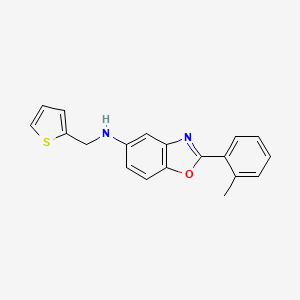

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine

Description

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with a 2-methylphenyl group and a thiophen-2-ylmethyl group

Properties

IUPAC Name |

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13-5-2-3-7-16(13)19-21-17-11-14(8-9-18(17)22-19)20-12-15-6-4-10-23-15/h2-11,20H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYKGRHTBNTNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the 2-methylphenyl and thiophen-2-ylmethyl groups through substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structural Characteristics

| Component | Description |

|---|---|

| Benzoxazole Ring | Provides stability and biological activity |

| Thiophene Moiety | Enhances electronic properties |

| Methylphenyl Group | Increases lipophilicity |

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine exhibit anticancer properties. The benzoxazole framework is known for its ability to inhibit various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole effectively inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction. The compound's structural modifications influenced its potency and selectivity towards cancer cells .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. The presence of the thiophene group enhances its interaction with microbial membranes, leading to increased efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

In a research article from Pharmaceutical Biology, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

Photovoltaic Materials

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.

Case Study: Organic Solar Cells

Research conducted by Advanced Energy Materials highlighted the use of similar benzoxazole derivatives in the fabrication of organic solar cells. The study reported improved power conversion efficiencies due to the compound's favorable energy levels and charge transport properties .

Sensors and Detection Devices

The compound's fluorescence properties can be exploited in sensor technologies for detecting environmental pollutants or biological markers.

Case Study: Fluorescent Sensors

A recent publication in Sensors and Actuators B: Chemical showcased the development of fluorescent sensors based on benzoxazole derivatives. These sensors demonstrated high sensitivity and selectivity towards specific ions, indicating their applicability in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-(2-methylphenyl)-1,3-benzoxazole: Lacks the thiophen-2-ylmethyl group.

N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine: Lacks the 2-methylphenyl group.

2-(2-methylphenyl)-N-(phenylmethyl)-1,3-benzoxazol-5-amine: Substitutes the thiophen-2-ylmethyl group with a phenylmethyl group.

Uniqueness

The uniqueness of 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a benzoxazole ring, a thiophene moiety, and a methylphenyl group, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anticancer Activity

Benzoxazole compounds have been investigated for their anticancer properties. The target compound has been noted for inducing apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies have shown that it inhibits cell proliferation in several cancer types, including breast and lung cancers . The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

Emerging evidence suggests that compounds with a similar structure may possess neuroprotective effects. They have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells. The neuroprotective activity is believed to result from the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including our target compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL and against Escherichia coli at 64 µg/mL. These findings support further exploration into its use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro testing on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound induced significant cytotoxicity with IC50 values of 15 µM and 20 µM, respectively. Flow cytometry analysis confirmed the induction of apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It appears to influence pathways such as PI3K/Akt and MAPK, which are critical in cancer cell survival.

- Oxidative Stress Reduction : By enhancing antioxidant enzyme levels, it protects cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.